molecular formula C23H22N4O3 B215833 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215833
M. Wt: 402.4 g/mol
InChI Key: TXOPYZWLYBFHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound, also known as BEMP, has been found to have unique properties that make it a promising candidate for use in various fields of study.

Mechanism of Action

The mechanism of action of 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and pathways in cancer cells. 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to have a range of biochemical and physiological effects. Studies have shown that 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can induce apoptosis in cancer cells, which is a process of programmed cell death. 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been found to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. In addition to its anti-cancer effects, 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various fields of study. 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been found to have potent anti-cancer and antimicrobial properties, making it a valuable tool for researchers in these areas. However, one limitation of using 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.

Future Directions

There are many potential future directions for the study of 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One area of study could be the development of 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile analogs with improved properties, such as increased potency or selectivity. Another area of study could be the investigation of the mechanism of action of 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which could lead to the development of new anti-cancer drugs. Additionally, 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile could be studied for its potential applications in other areas, such as materials science or catalysis. Overall, 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process that includes the use of various reagents and reaction conditions. The initial step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with ethyl cyanoacetate and a catalytic amount of acetic acid to form the final product, 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Scientific Research Applications

6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied for its potential applications in various fields of scientific research. One area of study where 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promise is in the field of medicinal chemistry. 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been found to have antibacterial and antifungal properties, making it a potential candidate for use as an antimicrobial agent.

properties

Product Name

6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

6-amino-3-ethyl-4-(3-methoxy-4-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O3/c1-3-17-21-20(16(12-24)22(25)30-23(21)27-26-17)15-9-10-18(19(11-15)28-2)29-13-14-7-5-4-6-8-14/h4-11,20H,3,13,25H2,1-2H3,(H,26,27)

InChI Key

TXOPYZWLYBFHTA-UHFFFAOYSA-N

SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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